BenchChemオンラインストアへようこそ!

3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane

Medicinal Chemistry Drug Design Physicochemical Profiling

3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane (CAS 2198333-21-8; molecular formula C₁₄H₂₃N₃O; MW 249.35 g/mol) is a spirocyclic oxetane-containing compound that integrates a 7-oxa-2-azaspiro[3.5]nonane core with a 1-(2-methylpropyl)-1H-pyrazol-4-yl substituent. The compound belongs to the class of spirocyclic oxetanes, which are recognized as structural analogues of morpholine with distinctly modulated physicochemical properties.

Molecular Formula C14H23N3O
Molecular Weight 249.358
CAS No. 2198333-21-8
Cat. No. B2514629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane
CAS2198333-21-8
Molecular FormulaC14H23N3O
Molecular Weight249.358
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)C2C3(CCOCC3)CN2
InChIInChI=1S/C14H23N3O/c1-11(2)8-17-9-12(7-16-17)13-14(10-15-13)3-5-18-6-4-14/h7,9,11,13,15H,3-6,8,10H2,1-2H3
InChIKeyNZGWTYCSEFAQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane (CAS 2198333-21-8): Spirocyclic Oxetane Building Block for Medicinal Chemistry Procurement


3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane (CAS 2198333-21-8; molecular formula C₁₄H₂₃N₃O; MW 249.35 g/mol) is a spirocyclic oxetane-containing compound that integrates a 7-oxa-2-azaspiro[3.5]nonane core with a 1-(2-methylpropyl)-1H-pyrazol-4-yl substituent . The compound belongs to the class of spirocyclic oxetanes, which are recognized as structural analogues of morpholine with distinctly modulated physicochemical properties [1]. It is cataloged as a research-grade building block available from chemical suppliers including Enamine and Smolecule, intended for non-human research applications in medicinal chemistry, compound library construction, and high-throughput screening campaigns .

Why Generic Substitution Fails for 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane: Structural Differentiation from Morpholine and Other Spirocyclic Scaffolds


Substituting 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane with a morpholine-based or alternative spirocyclic analog is not straightforward. The 7-oxa-2-azaspiro[3.5]nonane core places the oxygen atom at an extended distance from the nitrogen within the molecular symmetry plane, creating a distinct spatial orientation compared to morpholine or 2-oxa-6-azaspiro[3.3]heptane scaffolds [1]. This altered geometry directly impacts hydrogen-bonding avidity, conformational preference, and target binding complementarity [1][2]. Furthermore, the 1-(2-methylpropyl) substituent on the pyrazole ring introduces a specific branched alkyl group that modulates lipophilicity and steric bulk differently from the corresponding ethyl, isopropyl, tert-butyl, or unsubstituted pyrazole analogs . The quantitative evidence below demonstrates that even among closely related 7-oxa-2-azaspiro[3.5]nonane derivatives, substitution at the pyrazole N1 position produces measurable shifts in physicochemical and biological profile that preclude simple interchange.

Quantitative Differentiation Evidence for 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane: Comparator-Based Procurement Guide


Spirocyclic Oxetane Core vs. Morpholine: Physicochemical Property Modulation

The 7-oxa-2-azaspiro[3.5]nonane scaffold in 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane belongs to the spirocyclic oxetane class, which has been systematically characterized against morpholine as a reference fragment. Spirocyclic oxetanes (exemplified by 2-oxa-6-azaspiro[3.3]heptane and related scaffolds) demonstrate the ability to supplant morpholine in its solubilizing ability while introducing differentiated lipophilicity, metabolic stability, and conformational constraint [1]. In the seminal study by Wuitschik et al., spirooxetane amines exhibited aqueous solubility increases ranging from 4-fold to over 4000-fold when replacing gem-dimethyl groups, and showed superior resistance to oxidative metabolism compared to morpholine [2]. The 7-oxa-2-azaspiro[3.5]nonane scaffold, specifically, has a computed LogP of approximately -0.16 and a polar surface area (PSA) of approximately 21 Ų, suggesting balanced solubility and membrane permeability distinct from morpholine (LogP ≈ -0.86) . Additionally, the spirocyclic architecture enforces a rigid three-dimensional conformation with higher fraction of sp³-hybridized carbons (Fsp³), which has been correlated with improved clinical success rates in drug discovery campaigns [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Pyrazole N1-Substituent Differentiation: 2-Methylpropyl vs. tert-Butyl and Isopropyl Analogs

The 1-(2-methylpropyl) (isobutyl) substituent on the pyrazole ring of 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane distinguishes it from closely cataloged analogs bearing different N1 substituents. The branched isobutyl group provides a calculated LogP contribution intermediate between the smaller ethyl/isopropyl substituents and the bulkier tert-butyl group, enabling fine-tuning of lipophilicity without introducing excessive steric hindrance . In the Enamine screening library, analogous compounds with identical 7-oxa-2-azaspiro[3.5]nonane cores but varying pyrazole N1 substituents are cataloged as distinct entities: 3-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane (MW 221.30), 3-(1-isopropylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane (MW 235.33), and 3-(1-tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane (MW 249.35) . The isobutyl substituent provides a unique combination of conformational flexibility (due to the CH₂ spacer before branching) and steric profile that is absent in the directly branched isopropyl and tert-butyl analogs .

Structure-Activity Relationship Lipophilicity Modulation Medicinal Chemistry

Spirocyclic Azetidine Core Rigidity vs. Flexible Piperazine/Morpholine Fragments: Impact on Target Binding Entropy

The 7-oxa-2-azaspiro[3.5]nonane core in the target compound enforces conformational rigidity through its spirocyclic architecture, wherein the azetidine (four-membered) ring and tetrahydropyran (six-membered) ring share a single quaternary carbon atom [1]. This contrasts with freely rotatable morpholine or piperazine fragments commonly employed in medicinal chemistry. The conformational restriction imposed by spirocyclization reduces the entropy penalty upon target binding, a principle validated by Enamine's spirocyclic library design strategy . In a published study on 2,7-diazaspiro[3.5]nonane-based sigma receptor ligands, the spirocyclic constraint was shown to be critical for achieving nanomolar binding affinity (Ki values in the low nanomolar range), whereas flexible analogs lacking the spiro junction exhibited significantly reduced potency [2]. The rigid spirocyclic framework also reduces the number of rotatable bonds (nRot = 0 for the core scaffold), a feature correlated with improved oral bioavailability in drug candidates [3].

Conformational Analysis Drug Design Binding Thermodynamics

Synthetic Accessibility and Yield: 7-Oxa-2-azaspiro[3.5]nonane Core via Patent-Optimized Two-Step Route

The 7-oxa-2-azaspiro[3.5]nonane core of 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane is accessible via a patented two-step synthetic route from bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal, achieving a total yield of 56.3–82.6% after chromatographic purification [1]. This patent (CN112321599A) addresses the historical challenge of cyclic ether ring-opening during spirocycle formation and provides a scalable method with mild reaction conditions (70–100 °C for cyclization; -50 to 50 °C for LiAlH₄ reduction) [1]. In contrast, earlier syntheses of related 2-oxa-7-azaspiro[3.5]nonane scaffolds required multi-step sequences with lower overall yields and more demanding purification protocols [2]. The improved synthesis enables procurement of the core scaffold in multi-gram quantities with demonstrated purity ≥95% from commercial suppliers .

Process Chemistry Synthetic Methodology Scale-Up

Biological Target Engagement: 7-Oxa-2-azaspiro[3.5]nonane-Derived MPS1 Kinase Inhibitors Demonstrate Sub-Nanomolar Cellular Potency

While direct biological activity data for 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane itself are not publicly available, derivatives incorporating the 7-oxa-2-azaspiro[3.5]nonane scaffold have been characterized as potent MPS1 (TTK) kinase inhibitors in published patent US10399974 [1]. A representative compound (Example 4; N-(2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-8-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyrido[3,4-d]pyrimidin-2-amine) demonstrated an enzymatic IC₅₀ of 2 nM against full-length MPS1 kinase and a cellular IC₅₀ of 37 nM for inhibition of MPS1 autophosphorylation at Thr33/Ser37 in human HCT116 colorectal carcinoma cells [2]. This cellular potency compares favorably with clinical-stage MPS1 inhibitors such as BAY 1161909 (cellular IC₅₀ ≈ 30–90 nM across multiple cancer cell lines) [3]. The 7-oxa-2-azaspiro[3.5]nonane moiety serves as a critical solubilizing and conformational constraint element within the inhibitor pharmacophore, distinguishing it from morpholine-containing MPS1 inhibitor series [1][2].

Kinase Inhibition Cancer Therapeutics MPS1/TTK

Best Research and Industrial Application Scenarios for 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane (CAS 2198333-21-8)


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting Kinase ATP-Binding Pockets

The 7-oxa-2-azaspiro[3.5]nonane core provides a rigid, three-dimensional scaffold with differentiated spatial orientation versus morpholine. As demonstrated by the MPS1 inhibitor series (enzymatic IC₅₀ = 2 nM; cellular IC₅₀ = 37 nM in HCT116 cells), this scaffold can effectively occupy kinase hinge-region pockets while the pyrazole substituent extends toward solvent-exposed or selectivity-conferring regions [1]. The 1-(2-methylpropyl) substituent on the pyrazole of 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane offers a specific branching pattern distinct from isopropyl or tert-butyl analogs, enabling fine-tuning of lipophilic interactions with the kinase hydrophobic back pocket or gatekeeper residue region .

High-Throughput Screening (HTS) Library Design Seeking sp³-Enriched, Three-Dimensional Chemical Space

The compound is cataloged within Enamine's spirocyclic screening collection, which is specifically designed to populate underexplored three-dimensional chemical space with high Fsp³ character (Fsp³ ≈ 0.88 for the core scaffold) [1]. Libraries enriched in sp³-hybridized carbons have been shown to yield higher clinical candidate success rates compared to flat, aromatic compound collections . The 7-oxa-2-azaspiro[3.5]nonane scaffold, combined with the 1-(2-methylpropyl)pyrazole moiety, provides a distinct chemotype for HTS campaigns targeting GPCRs, kinases, and ion channels [1].

Physicochemical Property Optimization: Replacement of Morpholine or Piperazine in Lead Series Requiring Reduced Basicity and Enhanced Metabolic Stability

Spirocyclic oxetanes, including the 7-oxa-2-azaspiro[3.5]nonane scaffold, have been established as bioisosteric replacements for morpholine that modulate basicity (pKa reduction of approximately 1–2 units for the azetidine nitrogen vs. morpholine nitrogen), increase aqueous solubility (4- to >4000-fold vs. gem-dimethyl), and improve resistance to oxidative metabolism [1]. For lead optimization programs where morpholine-containing compounds exhibit hERG liability, rapid N-dealkylation, or suboptimal solubility, the 7-oxa-2-azaspiro[3.5]nonane scaffold with pyrazole substitution provides a differentiated alternative [1].

Custom Parallel Synthesis and SAR Exploration of Pyrazole N1-Substituted 7-Oxa-2-azaspiro[3.5]nonane Libraries

The patented two-step synthesis of the 7-oxo-2-azaspiro[3.5]nonane core (CN112321599A, 56–83% yield) enables procurement of the core scaffold at multi-gram scale [1]. Subsequent diversification at the azetidine nitrogen (position 2) via reductive amination, amide coupling, or N-arylation, combined with variation of the pyrazole N1 substituent (ethyl, isopropyl, isobutyl, tert-butyl, 2-methoxyethyl, etc.), allows efficient construction of focused compound libraries for SAR studies . This synthetic tractability supports medicinal chemistry programs requiring rapid analog generation around a validated spirocyclic oxetane core [1].

Quote Request

Request a Quote for 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.